1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQGANWPTDYTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine
Retrosynthetic Analysis and Key Intermediates of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is the bond between the pyrazole (B372694) N1 nitrogen and the benzylic carbon.
Figure 1: Retrosynthetic Disconnection
Where X is a suitable leaving group, such as Br or Cl.
This disconnection strategy identifies two primary synthons, which correspond to the following key intermediates:
1H-Pyrazol-4-amine (or a protected precursor): This is the core heterocyclic component. Due to the reactivity of the 4-amino group, it is often more practical to use a precursor such as 4-nitro-1H-pyrazole. The nitro group acts as a protecting group for the amine functionality and can be readily reduced to the desired amine in a later step.
2-Methylbenzyl Halide: This electrophilic component, such as 2-methylbenzyl bromide or 2-methylbenzyl chloride, serves as the source for the N1-substituent. It is commercially available or easily prepared from 2-methylbenzyl alcohol.
The forward synthesis, therefore, logically involves the N-alkylation of the pyrazole ring with the benzyl (B1604629) halide, followed by the reduction of the nitro group to form the final 4-amino product. A significant challenge in this approach is controlling the regioselectivity of the N-alkylation, as pyrazoles can be alkylated at either the N1 or N2 position. chim.it
Conventional Synthetic Routes to 1H-Pyrazol-4-amine Scaffolds
The 1H-pyrazol-4-amine core is a crucial building block, and its synthesis has been achieved through several established methods. These routes typically begin with acyclic precursors or involve the functionalization of a pre-formed pyrazole ring.
Cyclocondensation Reactions: The most common approach to the pyrazole ring itself is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone or its equivalent. nih.govmdpi.com To obtain a 4-amino or 4-nitro pyrazole, appropriately substituted 1,3-dicarbonyl precursors are required. For instance, the reaction of hydrazine with mucochloric acid or mucobromic acid can yield 4,5-dihalopyrazoles, which can then be further functionalized.
From β-Ketonitriles: The reaction of β-ketonitriles with hydrazine derivatives is a widely used method for synthesizing 5-aminopyrazoles. beilstein-journals.org While this yields a different isomer, modifications of this chemistry are sometimes employed to access other substitution patterns.
Functionalization of Pre-existing Pyrazoles: A highly effective and common strategy involves the nitration of 1H-pyrazole. Nitration typically occurs at the C4 position, yielding 4-nitro-1H-pyrazole. This intermediate is stable and serves as an excellent precursor. The subsequent reduction of the nitro group to an amine is a standard transformation. chim.it Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with reagents like stannous chloride (SnCl₂) in hydrochloric acid. prepchem.com This two-step sequence (nitration followed by reduction) is one of the most direct and reliable methods for producing the 1H-pyrazol-4-amine scaffold.
Development and Optimization of Novel Synthetic Pathways to this compound
The synthesis of the title compound is most efficiently achieved by combining the strategies of N-alkylation and functional group transformation. A robust and optimized pathway is detailed below.
Scheme 1: Proposed Synthetic Route
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
The first step is the N-alkylation of 4-nitro-1H-pyrazole with 2-methylbenzyl chloride or bromide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, forming an anion that then acts as a nucleophile.
A critical consideration is the regioselectivity of this step. The alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. chim.it The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the electrophile, the solvent, and the counter-ion of the base. For the 4-nitropyrazole system, alkylation generally favors the N1 position, which is sterically more accessible and electronically favored.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group in the intermediate, 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole, to the target 4-amine. This is a standard transformation that can be accomplished with high efficiency.
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and effective method.
Metal-Acid Reduction: A common laboratory method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like concentrated HCl, or alternatively, iron (Fe) or zinc (Zn) in acetic acid. prepchem.com This method is often high-yielding and tolerant of various functional groups.
Following the reduction, a standard aqueous workup and extraction, followed by purification (typically by column chromatography or recrystallization), yields the final product, this compound.
Strategic Approaches for Enhancing Reaction Yields and Purity
N-Alkylation Step Optimization: The choice of base, solvent, and temperature significantly impacts the yield and regioselectivity of the N-alkylation reaction.
| Parameter | Options | Rationale and Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH | Stronger, non-nucleophilic bases like NaH ensure complete deprotonation, potentially increasing reaction rates. Milder bases like K₂CO₃ are often sufficient and easier to handle, minimizing side reactions. |
| Solvent | DMF, Acetonitrile (CH₃CN), THF | Polar aprotic solvents like DMF and CH₃CN are generally preferred as they effectively solvate the cation of the base and facilitate the SN2 reaction. |
| Temperature | Room Temp. to 80 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of more byproducts and reduce regioselectivity. Optimization is required to find a balance. |
| Leaving Group | Br, Cl, OTs | Bromides are typically more reactive than chlorides, leading to faster reaction times. Tosylates (OTs) are also excellent leaving groups. |
Reduction Step Optimization: For the nitro group reduction, the primary goal is to achieve complete conversion without affecting other parts of the molecule.
Catalyst Loading (for Hydrogenation): The amount of Pd/C catalyst can be varied (typically 5-10 mol%) to ensure the reaction proceeds to completion in a reasonable timeframe.
Reaction Time and Temperature: Monitoring the reaction by TLC or LC-MS is essential to determine the point of complete consumption of the starting material.
Purification Strategy: After the reaction, purification is key to obtaining a high-purity product. Flash column chromatography using a silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is a standard method. Recrystallization from a suitable solvent system can also be employed to obtain highly pure crystalline material.
The use of microwave irradiation has also been explored as a green chemistry approach to accelerate pyrazole synthesis, often leading to reduced reaction times and increased yields. nih.gov
Stereoselective and Enantioselective Synthetic Considerations for Analogues
The target molecule, this compound, is achiral. However, the development of chiral analogues is often a key objective in medicinal chemistry programs. Stereocenters can be introduced into analogues of this compound through several strategic approaches.
Modification of the N1-Substituent: A stereocenter can be introduced at the benzylic position. For example, using a starting material like 1-(2-methylphenyl)ethanol (B1581148) would lead to a chiral N-substituent. A stereoselective synthesis could be achieved by using a chiral starting alcohol or through an asymmetric reduction of a corresponding ketone.
Asymmetric Catalysis: In cases where a prochiral substrate is used, an enantioselective reaction can be employed. For instance, an asymmetric Michael addition of a pyrazole to a suitable α,β-unsaturated compound, catalyzed by a chiral organocatalyst, could establish a stereocenter in an analogue's side chain. rwth-aachen.de
Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid derivatives) followed by fractional crystallization, or by using chiral chromatography.
These strategies allow for the exploration of the three-dimensional chemical space around the pyrazole scaffold, which is often critical for optimizing interactions with biological targets. nih.gov
Biological Activity and Mechanistic Investigations of 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine
In Vitro Pharmacological Profiling and Cellular Assays
A thorough review of scientific literature did not yield any specific studies detailing the in vitro pharmacological profile of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Receptor Binding Affinity and Ligand-Target Interaction Studies
There is no publicly available data on the receptor binding affinity of this compound. Studies that would delineate its potential interactions with specific biological receptors have not been published in the reviewed scientific literature.
Enzyme Inhibition and Activation Assays
Information regarding the inhibitory or activating effects of this compound on specific enzymes is not available in the public domain. While a patent has listed a compound with a similar core structure, 5-Methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-7-(oxan-4-yl)-triazolo[1,5-a]pyrimidin-2-amine, as a potential PDE2 inhibitor, no specific enzymatic assay data for this compound has been reported.
Modulation of Intracellular Signaling Pathways by this compound
There are no published studies investigating the effects of this compound on intracellular signaling pathways.
Cell-Based Functional Assays and Phenotypic Screening
No data from cell-based functional assays or phenotypic screening for this compound has been found in the public scientific literature.
Molecular Target Identification and Validation
Specific molecular targets of this compound have not been identified or validated in any publicly accessible research.
Affinity-Based Proteomics and Target Deconvolution Strategies
There is no evidence of affinity-based proteomics or other target deconvolution strategies having been employed to identify the molecular targets of this compound in the reviewed literature.
Genetic Perturbation and Knockout Studies in Cell Models
No published studies were identified that have utilized genetic perturbation or knockout models to investigate the biological activity of this compound. Such studies are crucial for identifying the specific genes and pathways that may be modulated by a compound, thereby providing insights into its mechanism of action.
Elucidation of Mechanism of Action
The mechanism of action for this compound remains uncharacterized in the scientific literature. Understanding the mechanism of action involves a detailed analysis of how a compound interacts with its molecular target and the subsequent cellular and biochemical effects.
Detailed Analysis of Molecular Interactions and Binding Modes
There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would describe the molecular interactions and binding modes of this compound with any biological target. This information is fundamental to understanding how the compound exerts any potential biological effect at a molecular level.
Downstream Cellular and Biochemical Effects
Without an identified biological target and mechanism of action, the downstream cellular and biochemical effects of this compound have not been investigated or reported. Research in this area would typically involve assays to measure changes in signaling pathways, gene expression, or metabolic activity in response to the compound.
Interrogation of Off-Target Activities Relevant to Research Contexts
Information regarding the off-target activities of this compound is not available. Investigating off-target effects is a critical component of drug discovery and chemical probe development to ensure that the observed biological effects are due to the intended target interaction and not from unintended interactions with other molecules.
Structure Activity Relationship Sar Studies of 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine Analogues
Rational Design Principles for Structural Modification of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
The rational design of analogues of this compound is often guided by a strategy of systematic structural modification to probe the chemical space around the core scaffold. A primary approach involves identifying key interaction points between the ligand and its biological target, often a protein kinase, through computational methods like molecular docking. nih.gov These studies help in postulating a binding hypothesis for the parent compound, which then informs the design of new derivatives with potentially enhanced activity.
A common starting point for optimization is a known inhibitor, from which analogues are designed to improve target engagement. For instance, in the development of RIP1 kinase inhibitors, a 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole was used as a lead compound for structural optimization. nih.gov The design strategy for modifying the this compound scaffold typically involves:
Exploration of the Pyrazole (B372694) Core: Introducing various substituents at different positions of the pyrazole ring to enhance binding affinity and selectivity.
Modification of the Benzyl (B1604629) Moiety: Investigating the effect of different substituents on the phenyl ring of the benzyl group to probe for additional binding interactions.
Alteration of the Linker: Modifying the methylene (B1212753) linker connecting the pyrazole and the phenyl ring to optimize the spatial orientation of the two moieties.
Bioisosteric Replacement: Replacing key functional groups with others that have similar physicochemical properties to improve potency or pharmacokinetic profiles.
Impact of Substituent Variations on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogues are highly sensitive to substituent variations on the pyrazole moiety, the 2-methylphenyl group, and the linker.
The pyrazole ring is a critical component of the scaffold, often involved in key hydrogen bonding interactions with the target protein. mdpi.com Modifications at various positions of the pyrazole ring can significantly impact biological activity. For instance, in a series of 1-benzyl-1H-pyrazole derivatives developed as RIP1 kinase inhibitors, the nature and position of substituents on the pyrazole ring were found to be crucial for potency. nih.gov
| Compound | Modification on Pyrazole Moiety | Biological Activity (Expressed as EC50 in µM for cell necroptosis inhibitory assay) |
| Analogue A | 3-Nitro | > 50 |
| Analogue B | 3-Amino | 0.160 |
| Analogue C | 3-Carboxamido | 0.252 |
This table is generated based on findings for 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors and serves as an illustrative example of the impact of pyrazole modifications. nih.gov
Generally, small, polar groups at the 3-position of the pyrazole ring are well-tolerated and can contribute to enhanced activity. The 4-amino group is often a key pharmacophoric feature, participating in essential interactions with the target.
The 2-methylphenyl group in the this compound scaffold typically occupies a hydrophobic pocket in the target protein. The nature and position of substituents on this phenyl ring can modulate the van der Waals and hydrophobic interactions, thereby influencing binding affinity.
In related 1-benzyl-1H-pyrazole derivatives, substitutions on the phenyl ring have been shown to significantly affect inhibitory activity. For example, the presence of electron-withdrawing groups like chlorine at the 2- and 4-positions of the benzyl ring can enhance potency. nih.gov The ortho-methyl group in the parent compound likely plays a role in orienting the phenyl ring within the binding pocket.
| Compound | Substituent on Phenyl Group | Biological Activity (Expressed as Kd in µM against RIP1 kinase) |
| Analogue D | 2,4-Dichloro | 0.078 |
| Analogue E | 4-Chloro | 0.345 |
| Analogue F | Unsubstituted | > 10 |
This table illustrates the effect of phenyl ring substitutions in a series of 1-benzyl-1H-pyrazole derivatives targeting RIP1 kinase. nih.gov
The methylene linker connecting the pyrazole and the 2-methylphenyl group provides conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding. Modifications to this linker, such as increasing its length or introducing rigidity, can have a profound impact on activity. Homologation of the linker, for instance by introducing an additional methylene group, often leads to a decrease in affinity, suggesting that the specific distance and relative orientation of the pyrazole and phenyl moieties are critical for potent inhibition. acs.org
Identification of Critical Pharmacophoric Elements within the this compound Scaffold
Pharmacophore modeling is a valuable tool for identifying the essential structural features required for biological activity. For the this compound scaffold and its analogues, a general pharmacophore model can be proposed based on SAR data from related kinase inhibitors. nih.gov
The critical pharmacophoric elements typically include:
A Hydrogen Bond Donor: The amino group at the 4-position of the pyrazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.
A Hydrogen Bond Acceptor: One of the nitrogen atoms of the pyrazole ring can act as a hydrogen bond acceptor.
A Hydrophobic/Aromatic Region: The 2-methylphenyl group serves as a key hydrophobic feature that fits into a corresponding hydrophobic pocket of the target protein.
A Second Hydrophobic/Aromatic Region: The pyrazole ring itself also contributes to hydrophobic interactions.
These features collectively define the spatial arrangement of functionalities necessary for high-affinity binding to the target kinase.
Development of SAR Models for Guiding Further Compound Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to develop predictive models. nih.gov
These models generate contour maps that visualize the regions where steric bulk, electrostatic interactions, and other physicochemical properties are favorable or unfavorable for activity. For instance, a CoMFA model for a series of pyrazole-based inhibitors might indicate that:
Sterically Favorable Regions: Green contours would highlight areas where bulky substituents on the phenyl ring could enhance activity.
Sterically Unfavorable Regions: Yellow contours would indicate regions where bulky groups would lead to a decrease in activity.
Electropositive Favorable Regions: Blue contours would suggest that electron-donating groups are preferred in certain positions.
Electronegative Favorable Regions: Red contours would indicate that electron-withdrawing groups are beneficial in specific locations.
These 3D-QSAR models, in conjunction with pharmacophore models and molecular docking studies, provide a powerful platform for the rational design of novel and more potent analogues of this compound. nih.gov
Computational and Theoretical Chemistry Studies of 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is instrumental in understanding how a ligand, such as 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, might interact with a biological target, typically a protein.
Studies on various pyrazole (B372694) derivatives have demonstrated their potential to bind to a range of protein targets, including receptor tyrosine kinases and protein kinases. nih.gov For instance, docking studies of 1H-pyrazole derivatives have revealed their potential as inhibitors of targets like VEGFR-2, Aurora A, and CDK2. nih.gov The interactions are often characterized by hydrogen bonds and van der Waals forces between the ligand and amino acid residues in the active site of the protein. nih.gov
For this compound, a hypothetical molecular docking study could be performed against a relevant protein target. The results would likely highlight key interactions, such as hydrogen bonds formed by the pyrazole nitrogen atoms and the 4-amino group, as well as hydrophobic interactions involving the 2-methylphenyl group. The binding energy, a measure of the affinity of the compound for the protein, would also be calculated.
Interactive Table: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Protein Kinase A | -8.5 | Asp184, Lys72, Glu170 | N-H...O, N...H-N | Phenyl ring with Leu49 |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | Leu83, Phe80, Asp86 | N-H...O=C | Methylphenyl group with Ile10 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.8 | Cys919, Asp1046, Glu885 | N...H-N | Pyrazole ring with Val848 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.
For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to understand the structural requirements for their biological activities, such as EGFR kinase inhibition. nih.govacs.orgresearchgate.net These studies typically involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. nih.govacs.org
A QSAR study on a series of analogs of this compound could reveal the importance of specific structural features. For example, the model might indicate that the presence and position of the methyl group on the phenyl ring are critical for activity, or that the electronic properties of the pyrazole ring play a significant role.
Interactive Table: Example of a 2D-QSAR Model for Pyrazole Derivatives
| Model Equation | R² | Q² | F-value | Descriptors |
| pIC₅₀ = 0.87(AlogP) - 0.15(TPSA) + 5.32 | 0.85 | 0.78 | 112.5 | AlogP (lipophilicity), TPSA (topological polar surface area) |
| pIC₅₀ = 1.21(AMR) + 0.05(Wiener) - 2.11 | 0.91 | 0.86 | 154.2 | AMR (molar refractivity), Wiener (Wiener index) |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the energetic changes associated with binding.
MD simulations have been used to investigate the stability of pyrazole derivatives within the binding sites of proteins like carbonic anhydrase. nih.gov Such simulations can reveal how the ligand adapts its conformation to fit into the binding pocket and how its interactions with the protein evolve over time. nih.gov
For this compound, an MD simulation could be performed to understand its conformational landscape. The simulation would likely show that the bond connecting the 2-methylphenylmethyl group to the pyrazole ring allows for considerable rotational freedom, which could be important for its ability to bind to various protein targets. The stability of the compound within a specific protein's active site could also be assessed by running an MD simulation of the docked complex. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide valuable information about properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
DFT calculations have been applied to various pyrazole derivatives to understand their electronic properties and to correlate these properties with their observed biological activities. unar.ac.id For example, the HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule.
For this compound, quantum chemical calculations could be used to determine its optimized geometry and to calculate its electronic properties. The results could provide insights into its reactivity and its potential to participate in different types of chemical reactions. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which could be important for its interactions with biological targets.
Interactive Table: Calculated Electronic Properties of a Pyrazole Derivative
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
In Silico Screening and Virtual Library Design Based on this compound Scaffold
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are likely to be active against a particular biological target. Virtual library design, on the other hand, involves the creation of a library of virtual compounds based on a common scaffold, which can then be screened in silico.
The pyrazole scaffold is a common feature in many biologically active compounds and has been used as a starting point for the design of new inhibitors for various targets. nih.gov By using the this compound scaffold as a template, a virtual library of related compounds could be generated by systematically modifying different parts of the molecule, such as the substituents on the phenyl ring or the pyrazole ring. This library could then be screened against a panel of protein targets to identify promising new drug candidates. researchgate.net
Medicinal Chemistry Strategies and Optimization Inspired by 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine
Lead Identification and Optimization Methodologies
The journey of a drug from a preliminary "hit" to a viable "lead" compound is a critical phase in medicinal chemistry. For a scaffold such as 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, lead identification would likely commence with high-throughput screening (HTS) or focused screening of a library of pyrazole-containing compounds against a specific biological target. The aminopyrazole framework is a versatile starting point, known to provide useful ligands for a variety of enzymes, including kinases and p38 MAP kinase. researchgate.net
Once an initial hit is identified, the process of lead optimization begins. This iterative process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties. For a molecule like this compound, optimization strategies would systematically explore the structure-activity relationships (SAR) of its constituent parts.
Key optimization strategies would include:
Modification of the N1-benzyl group: The (2-methylphenyl)methyl substituent offers several avenues for modification. The position of the methyl group on the phenyl ring can be varied to probe different regions of a target's binding pocket. Additionally, the introduction of other substituents, such as halogens, methoxy (B1213986) groups, or trifluoromethyl groups, can modulate the electronic properties and metabolic stability of the compound.
Substitution on the pyrazole (B372694) ring: While the parent scaffold is unsubstituted on the pyrazole ring beyond the N1 and C4 positions, the introduction of small alkyl or halo groups at the C3 and C5 positions can influence the molecule's conformation and interaction with the target.
Derivatization of the 4-amino group: The primary amine at the C4 position is a key interaction point and can be acylated, sulfonated, or alkylated to explore additional binding interactions and fine-tune the compound's physicochemical properties.
An illustrative example of a lead optimization campaign for a hypothetical series of 1-benzyl-1H-pyrazol-4-amine analogs targeting a protein kinase is presented in Table 1. This table demonstrates how systematic modifications can lead to improvements in potency.
| Compound | R1 (Substitution on Benzyl (B1604629) Ring) | R2 (Substitution on Pyrazole C3) | Kinase Inhibitory Activity (IC₅₀, nM) |
|---|---|---|---|
| 1a | 2-Methyl | H | 500 |
| 1b | 4-Chloro | H | 250 |
| 1c | 2,4-Dichloro | H | 100 |
| 1d | 2,4-Dichloro | Methyl | 50 |
Strategies for Modulating Selectivity and Potency
Achieving high potency against the desired biological target while minimizing off-target effects is a central goal of medicinal chemistry. For pyrazole-based compounds, particularly those targeting kinases, subtle structural modifications can lead to significant changes in selectivity and potency.
Strategies to modulate these properties, inspired by the this compound scaffold, include:
Targeting Specific Pockets: The substitution pattern on the N1-benzyl ring can be designed to exploit unique features of the target's ATP binding site. For instance, an ortho-substituent on the pyrazole ring has been shown to be important for selectivity over related kinases. nih.gov By tailoring the substituents to match the specific amino acid residues in the target pocket, selectivity can be enhanced.
Conformational Constraint: Introducing cyclic structures or rigid linkers in place of the flexible benzyl group can lock the molecule into a bioactive conformation, thereby increasing potency and potentially improving selectivity.
Exploiting Hydrogen Bond Networks: The 4-amino group and the pyrazole nitrogens are key hydrogen bond donors and acceptors. Modifying the electronic environment of these groups through substitution on the rings can alter their hydrogen bonding capacity and, consequently, their affinity for the target.
Table 2 illustrates how substitutions on the pyrazole ring of a 1-benzyl-1H-pyrazol-4-amine core could hypothetically influence selectivity between two related kinases.
| Compound | Substitution on Pyrazole Ring | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Kinase B/Kinase A) |
|---|---|---|---|---|
| 2a | None | 100 | 200 | 2 |
| 2b | 3-Methyl | 80 | 400 | 5 |
| 2c | 5-Chloro | 120 | 1200 | 10 |
| 2d | 3,5-Dimethyl | 60 | 1800 | 30 |
Design and Synthesis of Biologically Relevant Probes and Chemical Tools
Beyond their therapeutic potential, compounds like this compound can serve as templates for the design of chemical probes. These tools are invaluable for studying biological systems, validating drug targets, and elucidating mechanisms of action.
The design of a chemical probe based on this scaffold would involve the strategic incorporation of a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-affinity label for covalent target capture. nih.gov The key considerations in probe design are:
Minimal Perturbation: The reporter group should be attached at a position that does not significantly interfere with the compound's binding to its target. For the this compound scaffold, the para-position of the benzyl ring or a less critical position on the pyrazole ring could be suitable attachment points.
Synthetic Accessibility: The synthesis of the probe should be feasible and allow for the late-stage introduction of the reporter group.
Appropriate Linker: A linker is often used to connect the core scaffold to the reporter group. The length and chemical nature of the linker need to be optimized to ensure proper functionality of both the binding moiety and the reporter.
An example of a potential chemical probe design is a fluorescent probe for bioimaging applications. Pyrazole derivatives are known for their good membrane permeability and biocompatibility, making them suitable for live-cell imaging. nih.gov A fluorescent probe could be synthesized by coupling a fluorophore to the this compound core, enabling the visualization of the target's localization and dynamics within a cell.
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging Pyrazole Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent leads.
The pyrazole scaffold is an excellent starting point for FBDD due to its desirable properties, including low molecular weight, synthetic tractability, and its presence in numerous approved drugs. nih.gov A fragment library could include simple pyrazole derivatives, such as 1-benzyl-1H-pyrazole or 4-amino-1H-pyrazole.
An FBDD campaign leveraging a pyrazole scaffold would typically follow these steps:
Fragment Screening: A library of pyrazole-containing fragments is screened against the target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.
Hit Validation: The binding of the identified fragments is confirmed and characterized.
Fragment Evolution: The initial fragment hits are then "grown" by adding functional groups to improve their affinity and explore interactions with adjacent binding pockets. For a pyrazole fragment, this could involve adding the (2-methylphenyl)methyl group to the N1 position or an amino group at the C4 position.
Fragment Linking: Two or more fragments that bind to different, adjacent sites on the target can be linked together to create a larger, more potent molecule.
The pyrazole-benzimidazole core, for example, has been successfully used as a fragment starting point for the discovery of Aurora kinase inhibitors. acs.org This demonstrates the utility of the pyrazole scaffold in generating high-quality, ligand-efficient starting points for drug discovery programs.
Preclinical Investigations and Translational Research Perspectives for 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine Excluding Human Data
Efficacy Evaluation in Relevant In Vivo Disease Models
No in vivo studies specifically evaluating the efficacy of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in any disease models were identified in the public domain.
However, the broader class of pyrazole-containing compounds has been extensively investigated in a variety of preclinical in vivo models, demonstrating a wide range of biological activities. For instance, various substituted pyrazole (B372694) derivatives have shown potential as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor agents in animal models. benthamscience.comnih.govorientjchem.org These studies often involve inducing a disease state in animals, such as inflammation, and then administering the test compound to assess its ability to mitigate the pathological symptoms. The diverse therapeutic potential of the pyrazole scaffold underscores the importance of further investigation into novel derivatives like this compound.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
There is no published research on the identification or validation of pharmacodynamic biomarkers specifically for this compound in preclinical settings.
In the broader context of pyrazole derivatives, pharmacodynamic biomarker studies are crucial for understanding their mechanism of action and for guiding clinical development. For pyrazole-based kinase inhibitors, for example, preclinical studies might involve measuring the phosphorylation levels of target kinases in tumor tissues or surrogate tissues after drug administration. These biomarkers can provide evidence of target engagement and help to establish a dose-response relationship. The specific biomarkers investigated would be highly dependent on the molecular target and the therapeutic indication of the particular pyrazole derivative.
Contribution to Understanding Disease Pathophysiology through Preclinical Studies
No preclinical studies utilizing this compound as a chemical probe to investigate disease pathophysiology have been reported.
Substituted pyrazoles, however, have been instrumental as research tools in elucidating various biological pathways. As selective inhibitors of specific enzymes or receptors, they can be used to probe the function of these proteins in disease processes. For example, a pyrazole derivative that selectively inhibits a particular enzyme implicated in a neurodegenerative disease could be used in preclinical models to understand the downstream consequences of inhibiting that enzyme, thereby shedding light on the pathophysiology of the disease. The utility of a compound as a research tool is contingent on its specificity and well-characterized biological activity, which is currently lacking for this compound.
Emerging Research Directions and Future Challenges for 1 2 Methylphenyl Methyl 1h Pyrazol 4 Amine Research
Integration with Advanced Drug Discovery Technologies and Screening Platforms
The discovery and development of novel therapeutic agents based on the 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine scaffold can be significantly accelerated through the adoption of advanced drug discovery technologies. High-throughput screening (HTS) platforms, for instance, can enable the rapid evaluation of large libraries of analogues of this compound against a multitude of biological targets. This approach allows for the efficient identification of initial hits with desired biological activities.
Furthermore, computational drug design and in silico screening methods are becoming increasingly integral to modern drug discovery. alrasheedcol.edu.iq Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity and interaction of this compound and its derivatives with various protein targets. This computational approach can help prioritize the synthesis of compounds with a higher probability of biological activity, thereby saving time and resources. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds, can also be significantly enhanced by computational modeling. nih.gov For instance, understanding the SAR of related 1-benzyl-1H-pyrazole derivatives can provide valuable insights for the targeted modification of the this compound structure to improve potency and selectivity. nih.gov
Table 1: Advanced Technologies in the Drug Discovery Pipeline for this compound
| Technology | Application | Potential Impact |
| High-Throughput Screening (HTS) | Rapid screening of compound libraries against biological targets. | Accelerated identification of initial "hit" compounds. |
| Computational Drug Design | In silico prediction of binding affinity and mode of action. | Prioritization of synthetic targets and resource optimization. |
| Structure-Activity Relationship (SAR) | Optimization of lead compounds for improved efficacy and selectivity. | Development of more potent and specific drug candidates. |
| Fragment-Based Drug Discovery | Screening of small molecular fragments for binding to a target. | Generation of novel lead compounds with high ligand efficiency. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole (B372694) scaffold is a versatile pharmacophore known to interact with a wide array of biological targets. nih.gov While the specific targets of this compound are yet to be fully elucidated, the known activities of related compounds suggest several promising avenues for investigation.
A significant area of interest is the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govnih.gov Many pyrazole derivatives have been identified as potent kinase inhibitors. nih.govnih.gov Therefore, screening this compound and its analogues against a panel of kinases could uncover novel anticancer agents. For example, derivatives of 4-aminopyrazole have shown inhibitory potency against Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov
Beyond oncology, the anti-inflammatory properties of pyrazole derivatives suggest potential applications in treating a range of inflammatory conditions. mdpi.com The cyclooxygenase (COX) enzymes, key targets for nonsteroidal anti-inflammatory drugs (NSAIDs), are a potential area of investigation. Furthermore, the exploration of this compound's activity against targets involved in neurodegenerative diseases and infectious diseases could open up new therapeutic possibilities.
Table 2: Potential Biological Targets and Therapeutic Areas for this compound
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |
| Oncology | Protein Kinases (e.g., JAKs, CDKs), EGFR, VEGFR | Many pyrazole derivatives exhibit anticancer activity through kinase inhibition. nih.govnih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Pyrazole is a core scaffold in some anti-inflammatory drugs. mdpi.com |
| Neurodegenerative Diseases | Enzymes involved in neuroinflammation | Some pyrazole derivatives have shown neuroprotective effects. |
| Infectious Diseases | Microbial enzymes | Certain pyrazoles exhibit antimicrobial properties. |
Methodological Advancements in Synthesis and Biological Evaluation
Advances in synthetic organic chemistry offer new and efficient routes for the preparation of this compound and a diverse library of its derivatives. Traditional methods for the synthesis of 4-aminopyrazoles, such as the Knorr pyrazole synthesis, are well-established. chim.it However, the development of novel, one-pot, multicomponent reactions can significantly streamline the synthetic process, allowing for the rapid generation of a wide range of analogues for biological screening. mdpi.com Microwave-assisted synthesis is another modern technique that can accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. rsc.org
In parallel, advancements in biological evaluation techniques are crucial for a deeper understanding of the pharmacological profile of this compound. The development of more sophisticated in vitro and in vivo models will enable a more accurate assessment of efficacy and mechanism of action. High-content screening and cell-based imaging assays can provide detailed information on the cellular effects of the compound, while the use of relevant animal models of disease is essential for preclinical validation.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of therapeutic agents based on this compound will likely require the combined expertise of medicinal chemists, computational scientists, biologists, and pharmacologists.
Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. Academic labs can contribute by exploring novel synthetic routes and identifying new biological targets, while pharmaceutical companies can provide the resources and expertise for preclinical and clinical development. Furthermore, open-access data sharing and participation in collaborative platforms can foster a more transparent and efficient research environment, ultimately accelerating the translation of promising compounds into new medicines. The formation of research consortia focused on the therapeutic potential of pyrazole derivatives could also pool resources and expertise to tackle the challenges of drug development more effectively.
Q & A
Basic Research Question
- Spectroscopy :
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX or ORTEP ) resolves bond lengths/angles and confirms substitution patterns. For example, C–N bond lengths in pyrazole rings typically range from 1.32–1.38 Å .
Advanced Tip : Use WinGX to refine crystallographic data and generate ORTEP diagrams for anisotropic displacement ellipsoids .
What strategies address contradictions in reported biological activities of pyrazole derivatives like this compound?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) and assess impacts on bioactivity. For example, fluorinated analogs often enhance metabolic stability but may reduce solubility .
- Assay Validation : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using Staphylococcus aureus ATCC 25923) to control for variability .
- Data Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. For instance, antitubulin activity discrepancies may arise from differences in cell lines (e.g., MDA-MB-231 vs. HeLa) .
Case Study : A 2016 study resolved conflicting σ₁ receptor binding data by normalizing results to reference antagonists (e.g., haloperidol) and controlling for membrane protein concentrations .
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0) or bacterial DNA gyrase .
- ADME Prediction : SwissADME estimates logP (~2.5–3.0 for lipophilic analogs), bioavailability (Lipinski’s Rule of Five compliance), and metabolic sites (e.g., CYP3A4-mediated oxidation) .
- MD Simulations : GROMACS simulates stability in biological membranes, highlighting potential aggregation or solubility issues .
Validation : Cross-reference computational results with experimental plasma protein binding assays (e.g., equilibrium dialysis) .
What crystallographic software tools are critical for resolving disorder or twinning in pyrazole-based compounds?
Advanced Research Question
- SHELXL : Refine disordered solvent molecules using PART instructions and ISOR restraints. For twinned data, apply TWIN/BASF commands .
- OLEX2 : Visualize electron density maps (e.g., ) to model alternative conformers. Use SQUEEZE to account for solvent-accessible voids .
- PLATON : Analyze symmetry operators to detect twinning (e.g., ROTAX for rotational twins) and validate hydrogen-bonding networks .
Example : A 2012 study resolved a 180° rotational twin in a pyrazole derivative by refining against HKLF5 data and applying a twin law matrix .
How do substituents on the benzyl group influence the compound’s electronic properties and reactivity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups decrease electron density on the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability. For example, 2,4-bis(CF₃) substitution increases resistance to metabolic degradation .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance nucleophilic aromatic substitution (e.g., amination) but may reduce photostability .
- DFT Calculations : Gaussian09 computes HOMO-LUMO gaps (e.g., ~5.0 eV for methyl-substituted derivatives) and Fukui indices to predict reactive sites .
Experimental Correlation : UV-Vis spectroscopy (λmax ~270–290 nm for EDGs vs. ~300–320 nm for EWGs) aligns with computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
